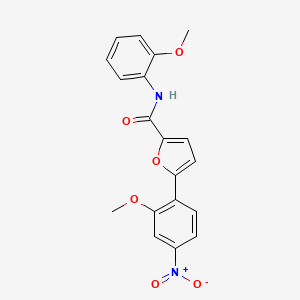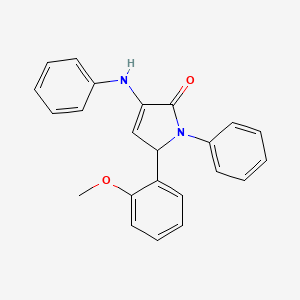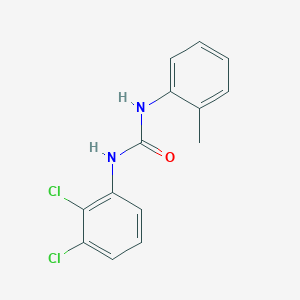![molecular formula C17H15BrO3 B5224326 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE](/img/structure/B5224326.png)
3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE is a complex organic compound with the molecular formula C16H15BrO3 It is characterized by the presence of a bromine atom, a methoxy group, and a phenylpropenyloxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE typically involves multiple steps. One common method includes the bromination of 5-methoxy-4-hydroxybenzaldehyde followed by the introduction of the phenylpropenyloxy group through an etherification reaction. The reaction conditions often involve the use of bromine (Br2) and a suitable solvent such as dichloromethane (DCM) for the bromination step, and a base such as potassium carbonate (K2CO3) for the etherification step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or NaOEt in ethanol.
Major Products Formed
Oxidation: 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZOIC ACID.
Reduction: 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZYL ALCOHOL.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
3-BROMO-4-METHOXYBENZALDEHYDE: Similar structure but lacks the phenylpropenyloxy group.
3-BROMO-5-METHOXY-4-(PENTYLOXY)BENZALDEHYDE: Similar structure but has a pentyloxy group instead of the phenylpropenyloxy group.
Uniqueness
3-BROMO-5-METHOXY-4-{[(E)-3-PHENYL-2-PROPENYL]OXY}BENZALDEHYDE is unique due to the presence of the phenylpropenyloxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
IUPAC Name |
3-bromo-5-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-16-11-14(12-19)10-15(18)17(16)21-9-5-8-13-6-3-2-4-7-13/h2-8,10-12H,9H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXLBEVOYJPNID-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5224255.png)

![methyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5224263.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-naphthalen-1-ylglycinamide](/img/structure/B5224270.png)
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5224281.png)

![(5Z)-3-(4-chlorobenzyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B5224306.png)
![3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5224310.png)
![4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]-1-[(2-phenyl-1,3-thiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5224318.png)
![1-[(3,5-Dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5224325.png)

![7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5224329.png)
![N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5224341.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B5224343.png)
